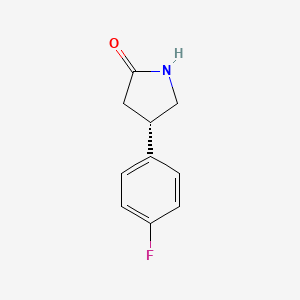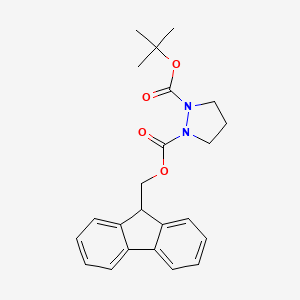
DBCO-PEG1-NHS ester
概要
説明
DBCO-PEG1-NHS ester is a compound that contains several functional groups, including a dibenzylcyclooctyne group, a polyethylene glycol linker, and an N-hydroxysuccinimide ester group. This compound is widely used in drug research and development due to its ability to react specifically and efficiently with primary amines, forming a covalent bond. It is commonly used in copper-free click chemistry reactions .
作用機序
Target of Action
The primary target of DBCO-PEG1-NHS ester are primary amines (-NH2) on biomolecules . These can be found on the side chains of lysine residues or aminosilane-coated surfaces .
Mode of Action
This compound interacts with its targets through a covalent bond formation . The NHS ester moiety of the compound reacts selectively and efficiently with primary amines at neutral or slightly basic conditions . This reaction forms stable amide bonds, enabling the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines .
Biochemical Pathways
The DBCO group in this compound allows for rapid and selective coupling to azide-containing molecules through a highly specific click chemistry reaction . This reaction is part of the strain-promoted alkyne-azide cycloaddition (SPAAC) pathway .
Pharmacokinetics
The hydrophilic PEG spacer arm in this compound improves the water solubility of the compound . This property, along with the long and flexible connection provided by the PEG spacer, minimizes steric hindrance involved with ligation . These factors contribute to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The result of the action of this compound is the formation of a covalent bond with primary amines on biomolecules . This enables the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines . The compound is commonly used for copper-free Click Chemistry reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG1-NHS ester involves the conjugation of dibenzylcyclooctyne with polyethylene glycol and N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethylformamide. The NHS ester moiety is moisture-sensitive and should be handled under an inert atmosphere to avoid hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
DBCO-PEG1-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The reaction with primary amines typically occurs at neutral to slightly basic pH (7.0-8.5) and can be carried out at room temperature. Common reagents include primary amine-containing compounds such as lysine residues or aminosilane-coated surfaces .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the DBCO-PEG1 moiety to the target molecule .
科学的研究の応用
DBCO-PEG1-NHS ester is widely used in various scientific research applications, including:
Chemistry: It is used in click chemistry reactions for the efficient and specific labeling of molecules.
Biology: It is employed in the conjugation of proteins, peptides, and other biomolecules for imaging and detection purposes.
Medicine: It is used in drug delivery systems to improve the solubility, stability, and circulation time of therapeutic agents.
Industry: It is used in the modification of surfaces and materials to introduce functional groups for further chemical reactions .
類似化合物との比較
DBCO-PEG1-NHS ester is unique due to its combination of functional groups, which provide several advantages:
Improved Solubility: The polyethylene glycol linker enhances the solubility of the compound in aqueous solutions.
Reduced Immunogenicity: The PEG linker reduces the immunogenicity of the conjugated molecules.
Increased Circulation Time: The PEG linker increases the circulation time of drug conjugates in the bloodstream.
Similar Compounds
- DBCO-PEG2-NHS ester
- DBCO-PEG3-NHS ester
- DBCO-PEG4-NHS ester
- DBCO-PEG5-NHS ester
- DBCO-PEG6-NHS ester .
These compounds share similar functional groups but differ in the length of the polyethylene glycol linker, which can affect their solubility, stability, and reactivity.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O7/c32-24(29-16-18-37-17-15-28(36)38-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDZSBPFYBWRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3117317.png)


![(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid](/img/structure/B3117331.png)
![butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B3117337.png)

![2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane](/img/structure/B3117360.png)


![Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B3117402.png)


